2-羟甲基氯雷他定

描述

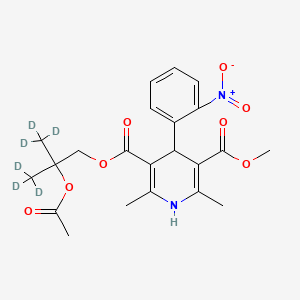

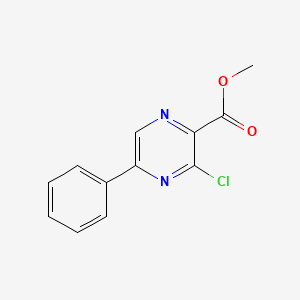

2-Hydroxymethyl Loratadine is a derivative of Loratadine . It is an impurity found in Loratadine syrup formulations . It belongs to the Loratadine API family . Its molecular formula is C23H25ClN2O3 and it has a molecular weight of 412.91 .

Synthesis Analysis

The synthesis of 2-Hydroxymethyl Loratadine involves the substitution of the pyridine moiety of Loratadine . The process includes the conversion of Loratadine into the N-oxide and then into the N-methoxypyridinium salt. The attack of cyanide ion produces a mixture of the corresponding nitriles, in which the 2-isomer predominates .

Molecular Structure Analysis

The molecular structure of 2-Hydroxymethyl Loratadine is characterized by its molecular formula C23H25ClN2O3 . It has a monoisotopic mass of 412.155365 Da .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Hydroxymethyl Loratadine include the conversion of Loratadine into the N-oxide and then into the N-methoxypyridinium salt. The attack of cyanide ion produces a mixture of the corresponding nitriles .

Physical And Chemical Properties Analysis

2-Hydroxymethyl Loratadine has a molecular weight of 412.91 . Its molecular formula is C23H25ClN2O3 .

科学研究应用

增强溶解度和溶出速率

2-羟甲基氯雷他定: 已被研究用于提高药物制剂的溶解度和溶出速率。 通过与草酸形成共晶,研究人员提高了氯雷他定的内在溶出速率 (IDR),这对口服剂型很有益 .

过敏反应管理

作为一种已知抗组胺药氯雷他定的衍生物,2-羟甲基氯雷他定可用于管理过敏反应。 它靶向 H1 组胺受体,该受体参与过敏症状,如打喷嚏、瘙痒和荨麻疹 .

药物共晶

该化合物在共晶中具有应用,共晶是一种用于增强活性药物成分 (API) 物理化学性质的技术。 这包括改善固态稳定性、溶解度和机械性能 .

抗过敏药物合成

2-羟甲基氯雷他定可以作为开发新型抗过敏药物的一部分合成。 它的半刚性构象有助于产生强烈的治疗效果,与第一代抗组胺药相比副作用更少 .

药物生物利用度改善

改善药物生物利用度是药物科学领域的一项重大挑战。 2-羟甲基氯雷他定增强的溶解度可导致更好的生物利用度,确保更有效地吸收进入全身循环 .

先进的药物递送系统

该化合物的溶解度和稳定性特性得到改善,使其适合掺入先进的药物递送系统。 这些系统旨在优化药物的递送和疗效,可能减少用药频率和副作用 .

作用机制

Target of Action

2-Hydroxymethyl Loratadine, like Loratadine, is a second-generation antihistamine . Its primary targets are peripheral H1 receptors . These receptors play a crucial role in allergic reactions, and blocking them can help manage symptoms of allergic rhinitis .

Mode of Action

2-Hydroxymethyl Loratadine competes with free histamine for binding sites on H1 receptors . By binding to these receptors, it prevents histamine from exerting its effects, thereby alleviating allergy symptoms . , which results in a lack of CNS depressant effects such as drowsiness, sedation, and impaired psychomotor function.

Biochemical Pathways

Loratadine is extensively metabolized to desloratadine by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid in vivo . The hydroxylated metabolites of Loratadine, including 2-Hydroxymethyl Loratadine, are also active because of their ability to inhibit binding of pyrilamine to brain H1 receptors . They also have a tendency for distributing to specific immune-regulatory tissues .

Pharmacokinetics

Loratadine is rapidly absorbed and achieves peak plasma concentration in 1-2 hours, while its main metabolite achieves peak plasma concentration in 3-4 hours . The body’s exposure to active metabolites, such as 2-Hydroxymethyl Loratadine, is much higher than to the prodrug with Loratadine .

Result of Action

The binding of 2-Hydroxymethyl Loratadine to H1 receptors blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms brought on by histamine, such as nasal congestion and watery eyes .

Action Environment

The formation of 2-Hydroxymethyl Loratadine has been described to result from a redox process of the drug with other formulation components . Accelerated degradation experiments showed the formation of this compound in the syrup, dependent on the presence of air, and eventually related to the in situ generation of formaldehyde . This suggests that environmental factors such as oxygen levels and the presence of other compounds in the formulation can influence the action, efficacy, and stability of 2-Hydroxymethyl Loratadine.

安全和危害

未来方向

生化分析

Biochemical Properties

2-Hydroxymethyl Loratadine plays a significant role in biochemical reactions, particularly in its interaction with histamine receptors. It is known to bind to histamine H1 receptors, thereby inhibiting the action of histamine and providing relief from allergic symptoms . Additionally, it interacts with various enzymes, including cytochrome P450 isoforms such as CYP3A4 and CYP2D6, which are involved in its metabolism . These interactions are crucial for its pharmacokinetic properties and therapeutic efficacy.

Cellular Effects

2-Hydroxymethyl Loratadine exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those related to inflammation and immune response. For instance, it can modulate the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, it affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels .

Molecular Mechanism

The molecular mechanism of 2-Hydroxymethyl Loratadine involves its binding interactions with histamine H1 receptors and cytochrome P450 enzymes. By binding to histamine H1 receptors, it prevents histamine from exerting its effects, thereby reducing allergic symptoms . Furthermore, its interaction with cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, leads to its metabolism into active metabolites, which contribute to its therapeutic effects . These interactions also influence the expression of genes involved in drug metabolism and detoxification.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxymethyl Loratadine have been observed to change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity . These effects are particularly evident in in vitro and in vivo studies, where prolonged exposure to the compound can result in significant changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 2-Hydroxymethyl Loratadine vary with different dosages in animal models. At low doses, the compound has been shown to provide therapeutic benefits, such as reducing allergic symptoms and inflammation . At higher doses, it can lead to toxic or adverse effects, including liver toxicity and alterations in enzyme activity . These threshold effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

2-Hydroxymethyl Loratadine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes extensive first-pass metabolism in the liver, where it is converted into active metabolites such as desloratadine . These metabolic pathways involve various enzymes, including CYP3A4 and CYP2D6, which play a crucial role in the biotransformation of the compound . The metabolism of 2-Hydroxymethyl Loratadine also affects metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the organism.

Transport and Distribution

The transport and distribution of 2-Hydroxymethyl Loratadine within cells and tissues are mediated by various transporters and binding proteins. The compound is known to be widely distributed in tissues such as the liver, spleen, thymus, heart, adrenal glands, and pituitary gland . Its distribution is influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions are crucial for its therapeutic efficacy and pharmacokinetic properties.

Subcellular Localization

The subcellular localization of 2-Hydroxymethyl Loratadine is an important factor in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular components, including enzymes and receptors . Additionally, it can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . These localization mechanisms are essential for its therapeutic effects and its role in cellular processes.

属性

IUPAC Name |

ethyl 4-[13-chloro-5-(hydroxymethyl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O3/c1-2-29-23(28)26-11-9-15(10-12-26)21-20-8-6-18(24)13-17(20)4-3-16-5-7-19(14-27)25-22(16)21/h5-8,13,27H,2-4,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEULJRKHVVHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)CO)C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652608 | |

| Record name | Ethyl 4-[8-chloro-2-(hydroxymethyl)-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

609806-39-5 | |

| Record name | 2-Hydroxymethyl loratadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609806395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-[8-chloro-2-(hydroxymethyl)-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYMETHYL LORATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST4DXF8D32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B563318.png)

![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)

![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6](/img/structure/B563331.png)